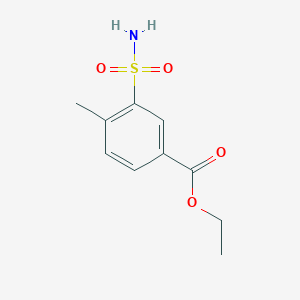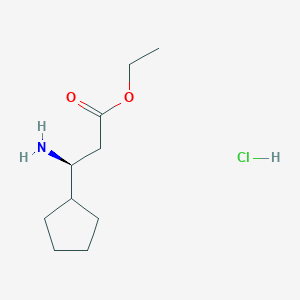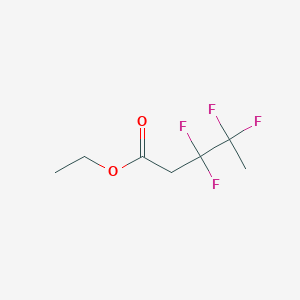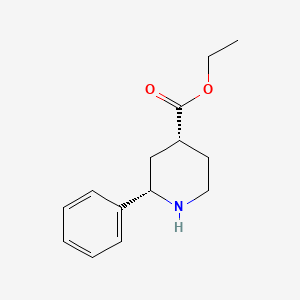![molecular formula C12H20O4 B13503966 Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13503966.png)
Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C10H16O4. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often carried out under specific conditions using common reagents .
Common Reagents and Conditions
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions may be carried out using appropriate reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, coatings, and other materials .
Mechanism of Action
The mechanism of action of Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in enzyme studies, the compound may act as an inhibitor or activator, affecting the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-1,6-dioxaspiro[4.4]nonane
- 1,6-Dioxaspiro[4.4]nonane-2,7-dione
- 2-Methyl-3-buten-2-ol
Uniqueness
Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C12H20O4 |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
ethyl 2-ethyl-1,7-dioxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C12H20O4/c1-3-12(10(13)15-4-2)11(16-12)6-5-8-14-9-7-11/h3-9H2,1-2H3 |
InChI Key |
YZDUQRBYWVIJAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2(O1)CCCOCC2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride](/img/structure/B13503911.png)


![7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13503932.png)


![4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride](/img/structure/B13503962.png)
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13503970.png)

